(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and an appropriate β-diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the diethylamino and methoxy groups can be achieved through nucleophilic substitution reactions. For instance, the diethylamino group can be introduced using diethylamine in the presence of a suitable catalyst.
Aldol Condensation: The benzylidene moiety is introduced via an aldol condensation reaction between the methoxybenzaldehyde and the pyrimidine derivative.
Final Assembly: The ethoxyphenyl group is incorporated through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding alkane.
Substitution: The methoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxides of the diethylamino group.
Reduction: Alkane derivatives of the benzylidene moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-cancer and anti-inflammatory properties. The compound’s ability to inhibit specific enzymes involved in disease pathways is of particular interest.
Industry
Industrially, the compound is explored for its use in the development of new materials, such as organic semiconductors and dyes, due to its electronic properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds with active site residues, while the benzylidene moiety can engage in π-π interactions with aromatic amino acids. These interactions can inhibit the activity of enzymes or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[4-(dimethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H27N3O5/c1-5-26(6-2)18-9-8-16(21(15-18)31-4)14-20-22(28)25-24(30)27(23(20)29)17-10-12-19(13-11-17)32-7-3/h8-15H,5-7H2,1-4H3,(H,25,28,30)/b20-14- |
InChI Key |
FAMMZOFZBAARGY-ZHZULCJRSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OCC)OC |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.